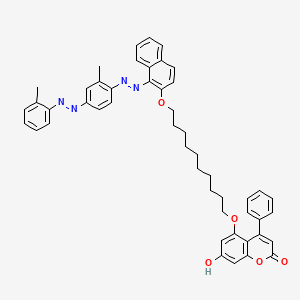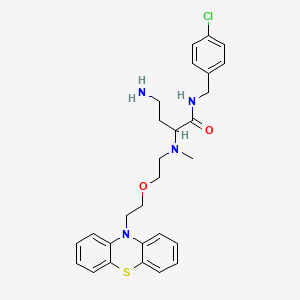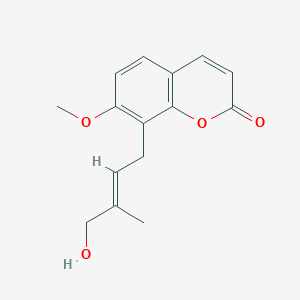
STING agonist-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-21 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that help in immune defense . This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of STING agonist-21 involves several synthetic steps. One common method includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The film is hydrated with an aqueous ammonium sulfate solution, followed by vortexing and ultrasound treatment until a light blue opalescence appears . This method ensures high encapsulation efficiency and stability under refrigeration conditions .
Industrial Production Methods: For industrial production, the preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300 and Tween 80, and finally adding double-distilled water (ddH2O) to achieve the desired concentration . This method ensures the compound’s stability and effectiveness for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: STING agonist-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced activity and stability. These modifications help in improving the compound’s effectiveness in activating the STING pathway .
Aplicaciones Científicas De Investigación
STING agonist-21 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of immune activation and the role of the STING pathway in various biological processes . In biology, it is used to investigate the interactions between the innate and adaptive immune systems . In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it enhances the immune response against tumor cells . Additionally, it has applications in the industry for developing new immunotherapeutic drugs and delivery systems .
Mecanismo De Acción
STING agonist-21 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane . Upon binding, STING undergoes a conformational change and activates the TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs) . This activation leads to the phosphorylation and activation of the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB) . These transcription factors then induce the production of type I interferons and pro-inflammatory cytokines, which enhance the immune response .
Comparación Con Compuestos Similares
STING agonist-21 is unique compared to other STING agonists due to its specific modifications that enhance its stability and activity . Similar compounds include MSA-2, a non-nucleotide STING agonist, and various benzo[b]thiophene-2-carboxamide derivatives . These compounds also activate the STING pathway but differ in their chemical structures and mechanisms of action . This compound’s unique modifications make it a promising candidate for further research and development in immunotherapy .
Propiedades
Fórmula molecular |
C17H11F6N5O2 |
|---|---|
Peso molecular |
431.29 g/mol |
Nombre IUPAC |
N-[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11F6N5O2/c18-16(19,20)15(30,17(21,22)23)10-3-1-2-4-11(10)25-14(29)12-5-6-13(27-26-12)28-8-7-24-9-28/h1-9,30H,(H,25,29) |
Clave InChI |
COFASYKPDRGFKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)




![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)


